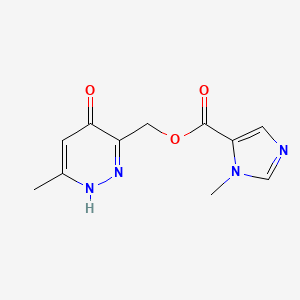![molecular formula C15H18F3N3O3 B7435135 N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide](/img/structure/B7435135.png)
N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide, also known as TCB2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TCB2 is a derivative of the hallucinogenic compound 2C-B, but lacks the psychoactive effects of its parent compound.
Mechanism of Action
The exact mechanism of action of N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of a number of physiological and psychological processes, including mood, perception, and cognition. N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide has been found to have a high affinity for this receptor, which may explain its potential applications in research.
Biochemical and Physiological Effects
N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide has been found to have a number of biochemical and physiological effects in animal models. Studies have shown that N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide can increase the release of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects. N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide has also been found to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide is that it lacks the psychoactive effects of its parent compound, 2C-B. This makes it safer to handle and easier to use in lab experiments. However, N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide is still a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Future Directions
There are a number of future directions for research on N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide. One potential area of study is its potential therapeutic applications, particularly in the treatment of pain and inflammation. N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide may also have applications in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide and its potential interactions with other compounds.
Synthesis Methods
The synthesis of N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide involves a multi-step process that begins with the conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxyphenethylamine. This intermediate is then reacted with trifluoroacetic anhydride to form the trifluoroacetate salt. The final step involves the reaction of the trifluoroacetate salt with N-methoxy-N-methyl-4-aminobenzamide to form N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide.
Scientific Research Applications
N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide has been found to have affinity for a number of receptor sites in the brain, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
properties
IUPAC Name |
N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O3/c1-21(24-2)12(22)10-4-6-11(7-5-10)19-13(23)20-14(8-3-9-14)15(16,17)18/h4-7H,3,8-9H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGIKTGULACYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)NC(=O)NC2(CCC2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7435065.png)
![[1-(2-fluorophenyl)pyrazol-3-yl]methyl 5-fluoro-1H-indole-2-carboxylate](/img/structure/B7435087.png)
![Methyl 5-[[4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoyl]amino]-1-methylpyrazole-3-carboxylate](/img/structure/B7435088.png)
![[4-[5-(Difluoromethyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7435101.png)

![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea](/img/structure/B7435116.png)
![Methyl 2-[1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)carbamoyl]pyrrolidin-3-yl]acetate](/img/structure/B7435125.png)
![1-[(2-Aminopyridin-3-yl)methyl]-3-[5-(difluoromethyl)-1-methylpyrazol-4-yl]urea](/img/structure/B7435143.png)
![[1-[[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl]azetidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7435151.png)
![4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol](/img/structure/B7435163.png)
![2-(2-Ethoxyphenyl)-4-[1-(3-methoxypropyl)triazol-4-yl]-1,3-thiazole](/img/structure/B7435167.png)
![methyl 2-[(3S)-2-propanoyl-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B7435168.png)